
N-(2-formyl-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-formyl-4-methyl-phenyl)-acetamide: is an organic compound with a molecular structure that includes a formyl group, a methyl group, and an acetamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(2-formyl-4-methyl-phenyl)-acetamide typically begins with 2-formyl-4-methylphenylamine.
Reaction with Acetic Anhydride: The primary amine group of 2-formyl-4-methylphenylamine reacts with acetic anhydride under mild heating conditions to form n-(2-formyl-4-methyl-phenyl)-acetamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in n-(2-formyl-4-methyl-phenyl)-acetamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of an alcohol derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-(2-formyl-4-methyl-phenyl)-acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-formylphenyl)-acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-acetamide: Lacks the formyl group, which may influence its chemical properties and applications.
N-(2-formyl-4-methylphenyl)-benzamide: Contains a benzamide group instead of an acetamide group, potentially altering its chemical behavior and uses.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
N-(2-formyl-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-10(11-8(2)13)9(5-7)6-12/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
BPGLLHVAIUNNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


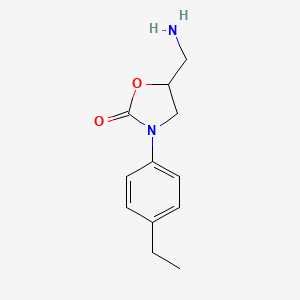

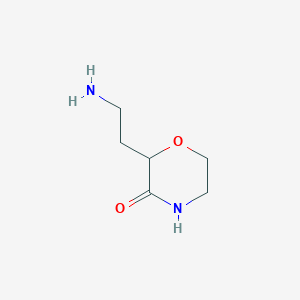
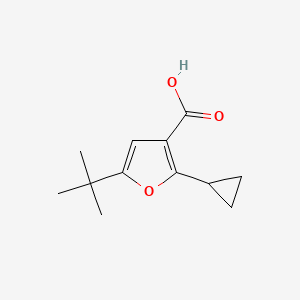
![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
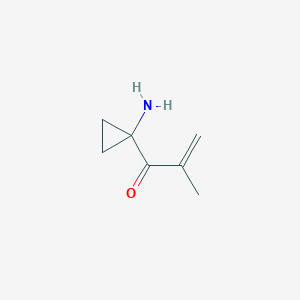
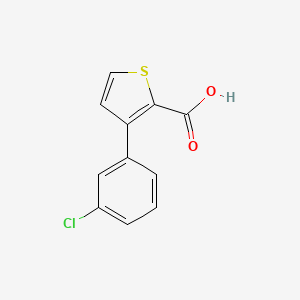
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
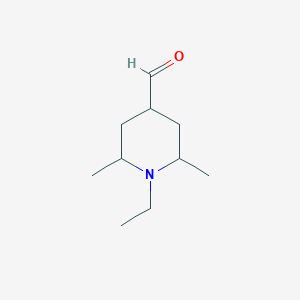
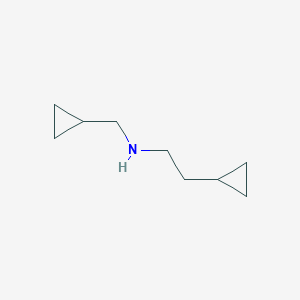
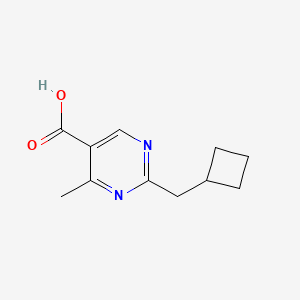
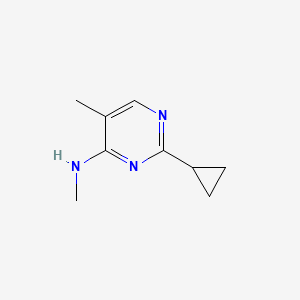
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
